Physicochemical Differentiation: Lipophilicity and Solubility Profile of 2-(Trifluoromethyl)-DL-tyrosine Methyl Ester
The substitution of a hydrogen atom with a trifluoromethyl (-CF₃) group on the aromatic ring significantly alters the physicochemical profile of the tyrosine scaffold. While quantitative LogP/D values are not reported in primary literature, the consensus from authoritative databases and vendors indicates that 2-(Trifluoromethyl)-DL-tyrosine methyl ester has enhanced lipophilicity and reduced aqueous solubility compared to its non-fluorinated counterpart, DL-tyrosine methyl ester . Specifically, the compound is noted to be soluble in organic solvents like methanol and DMSO but poorly soluble in water, a characteristic attributed to the hydrophobic nature of the -CF₃ group . In contrast, non-fluorinated tyrosine methyl esters (e.g., L-tyrosine methyl ester) are more hydrophilic. For a related comparator, α-Methyl-DL-tyrosine methyl ester hydrochloride, a specific solubility value is provided: ≥20 mg/mL in DMSO .
| Evidence Dimension | Solubility Profile (Qualitative) and Structural Feature |
|---|---|
| Target Compound Data | Soluble in methanol, DMSO; poorly soluble in water due to presence of -CF₃ group . |
| Comparator Or Baseline | DL-tyrosine methyl ester (no -CF₃ group); α-Methyl-DL-tyrosine methyl ester hydrochloride (≥20 mg/mL in DMSO ). |
| Quantified Difference | Not quantified; inferred difference based on the presence of a hydrophobic -CF₃ group vs. H. |
| Conditions | Not applicable; based on reported qualitative properties. |
Why This Matters
For procurement, this indicates the compound requires organic solvents for dissolution, a critical factor for in vitro assay preparation and synthetic planning, differentiating it from more water-soluble non-fluorinated analogs.
